molecular formula C14H22N2O4 B8139196 Tert-Butyl 1-Oxooctahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate

Tert-Butyl 1-Oxooctahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate

Cat. No.: B8139196
M. Wt: 282.34 g/mol
InChI Key: ZCVNXLGKTQSSDM-UHFFFAOYSA-N
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Description

Tert-Butyl 1-Oxooctahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, an oxo group, and an epoxide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 1-Oxooctahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[4,3-C]azepine core, introduction of the tert-butyl group, and the formation of the epoxide ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 1-Oxooctahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form different functional groups.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Tert-Butyl 1-Oxooctahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its structural features make it a valuable tool for investigating biochemical processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Tert-Butyl 1-Oxooctahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[4,3-C]azepine derivatives and epoxide-containing molecules. These compounds share structural features with Tert-Butyl 1-Oxooctahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate but may differ in their functional groups or overall molecular architecture.

Uniqueness

The uniqueness of this compound lies in its combination of a tert-butyl group, an oxo group, and an epoxide ring within a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 5-oxo-12-oxa-4,10-diazatricyclo[6.3.1.01,6]dodecane-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-13(2,3)20-12(18)16-7-9-6-10-11(17)15-5-4-14(10,8-16)19-9/h9-10H,4-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVNXLGKTQSSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC3C(=O)NCCC3(C1)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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